1-(2,4-Dimethylquinolin-3-yl)ethanone (CAS 14428-41-2), also known as 3-acetyl-2,4-dimethylquinoline, is a highly specialized, bifunctional heterocyclic building block. Structurally, it features an acetyl group at the C3 position that is heavily sterically shielded by adjacent methyl groups at the C2 and C4 positions [1]. This specific substitution pattern is primarily utilized in the synthesis of complex quinoline-chalcone derivatives and sterically hindered ligands via Claisen-Schmidt condensations. In procurement contexts, buyers prioritize this exact compound over simpler quinolines because the dual methyl flanking enforces a rigid, orthogonal 3D geometry on downstream derivatives, fundamentally altering their spatial footprint and electronic conjugation[2]. High-purity grades are essential to ensure the absence of mono-methylated or unhindered isomeric impurities, which would otherwise compromise the target 3D conformation in medicinal chemistry and materials science workflows.
Substituting 1-(2,4-Dimethylquinolin-3-yl)ethanone with more common analogs like 3-acetylquinoline or 3-acetyl-2-methylquinoline results in critical structural and electronic failures in downstream products. In unhindered or mono-hindered analogs, the C3-acetyl group (and any subsequent chalcone enone system) can rotate to achieve coplanarity with the quinoline ring, thereby extending π-conjugation [1]. However, the strict presence of both the C2 and C4 methyl groups in CAS 14428-41-2 creates severe steric clashing that forces the C3 substituent out of the quinoline plane. This enforced orthogonal twist breaks extended π-conjugation and creates a bulky, three-dimensional spatial footprint [2]. For applications requiring specific 3D pharmacophore binding or decoupled electronic transitions in photophysical materials, using a generic unhindered acetylquinoline will yield flat, highly conjugated molecules that fail to meet the required spatial and electronic design parameters.
The defining feature of 1-(2,4-Dimethylquinolin-3-yl)ethanone is its ability to enforce a twisted geometry in its derivatives. X-ray crystallographic analysis of its downstream chalcone derivatives demonstrates that the dihedral angle between the quinoline ring and the conjugated prop-2-en-1-one residue is nearly perpendicular, measuring between 83.85° and 87.70° [1]. In contrast, derivatives synthesized from unhindered 3-acetylquinoline typically exhibit dihedral angles of <15°, adopting a nearly planar conformation to maximize π-conjugation. This massive >70° difference in spatial orientation confirms the compound's utility as a rigid, 3D structure-directing building block.
| Evidence Dimension | Dihedral angle of C3-substituent relative to the quinoline plane |
| Target Compound Data | 83.85° to 87.70° (nearly orthogonal) |
| Comparator Or Baseline | Unhindered 3-acetylquinoline derivatives (<15°, nearly planar) |
| Quantified Difference | >70° increase in dihedral twist |
| Conditions | X-ray crystallographic analysis of downstream chalcone derivatives |
Procurement of this specific dimethylated precursor is mandatory when designing non-planar, 3D-complex pharmaceutical libraries or decoupled photophysical materials.
Despite the severe steric hindrance surrounding the acetyl group, 1-(2,4-Dimethylquinolin-3-yl)ethanone maintains excellent reactivity for downstream functionalization. When subjected to Claisen-Schmidt condensation with aromatic aldehydes (e.g., 2-thiophenecarboxaldehyde or benzaldehyde) using catalytic KOH in ethanol at room temperature, it achieves isolated yields of 80–82% within 12 hours [1]. This demonstrates that the steric bulk does not prohibitively suppress the nucleophilicity of the enolate intermediate, providing a highly efficient and scalable route compared to more complex cross-coupling strategies required for other sterically hindered systems.
| Evidence Dimension | Isolated yield in Claisen-Schmidt condensation |
| Target Compound Data | 80–82% yield |
| Comparator Or Baseline | Standard threshold for viable pharmaceutical library precursors (>70%) |
| Quantified Difference | Consistently exceeds the 70% threshold for scalable library synthesis |
| Conditions | Catalytic KOH, ethanol solvent, room temperature, 12 hours |
High conversion rates under mild conditions ensure that buyers can cost-effectively scale the production of complex, sterically hindered libraries without requiring harsh conditions or specialized catalysts.
The commercial viability and purity of 1-(2,4-Dimethylquinolin-3-yl)ethanone are underpinned by its highly efficient synthesis via the Friedländer condensation of 2-aminoacetophenone and acetylacetone. Advanced catalytic systems, such as hydrazine-functionalized Hf-UiO-66 metal-organic frameworks, have demonstrated the ability to produce this specific compound in 95% to 99% quantitative yields at 100 °C [1]. This near-quantitative conversion limits the formation of unreacted intermediates or isomeric byproducts, ensuring that the procured material meets the strict purity requirements necessary for sensitive downstream crystallographic and medicinal chemistry applications.
| Evidence Dimension | Synthesis conversion yield (Friedländer condensation) |
| Target Compound Data | 95–99% yield |
| Comparator Or Baseline | Uncatalyzed or standard acid/base catalyzed routes (typically 60-75%) |
| Quantified Difference | 20-35% improvement in crude yield |
| Conditions | 100 °C, solid heterogeneous MOF catalyst (e.g., Hf-UiO-66 or Al-MOF) |
High-yielding upstream synthesis translates directly to higher commercial availability, lower batch-to-batch impurity profiles, and more reliable procurement for industrial buyers.
Because the 2,4-dimethyl substitution forces the C3-acetyl group into a nearly perpendicular conformation, this compound is the premier choice for synthesizing 3D-complex quinoline chalcones[1]. These sterically twisted derivatives are heavily utilized in anti-plasmodial, anti-microbial, and anti-cancer drug discovery programs where breaking molecular planarity is required to improve target binding specificity and solubility.
In materials science, the orthogonal twist induced by the 2,4-dimethyl groups effectively breaks the π-conjugation between the quinoline core and the C3-substituent [2]. This makes the compound an ideal precursor for designing fluorescent dyes or OLED materials where the electronic transitions of the quinoline ring and the appended side-chain need to be decoupled or independently tuned.
The spatial arrangement of the quinoline nitrogen and the sterically locked C3-carbonyl oxygen provides a unique structural motif for coordination chemistry [1]. It serves as a valuable building block for creating sterically demanding ligands used in transition metal catalysis, where the bulk of the 2,4-dimethyl groups can dictate the stereochemical outcome of the catalyzed reaction.